hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate is a chemical compound that features a piperidine ring, a phosphorus atom, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate typically involves the reaction of piperidine derivatives with phosphorus-containing reagents. One common method includes the reaction of piperidine with phosphorus oxychloride, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted piperidine compounds. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate include:
Piperidine derivatives: Compounds like piperidine, piperidinone, and substituted piperidines.
Phosphine oxides: Compounds such as triphenylphosphine oxide and dimethylphosphine oxide.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a phosphorus atom with a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
140866-07-5 |
---|---|
Molekularformel |
C6H15NO3P+ |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate |
InChI |
InChI=1S/C6H12NO2P.H2O/c8-10(9)6-7-4-2-1-3-5-7;/h1-6H2;1H2/p+1 |
InChI-Schlüssel |
DSZFPICIKINDTB-UHFFFAOYSA-O |
Kanonische SMILES |
C1CCN(CC1)C[P+](=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.